molecular formula C16H19N3O3S B2752574 Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfone CAS No. 339278-96-5

Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfone

Cat. No. B2752574
CAS RN: 339278-96-5
M. Wt: 333.41
InChI Key: ATWTWEBSSHJSEC-UHFFFAOYSA-N
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Description

“Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfone” is a chemical compound with the molecular formula C16H19N3O3S and a molecular weight of 333.41. It is available for purchase from various chemical suppliers .

Scientific Research Applications

Chemical Synthesis and Catalysis

Research has shown that morpholine and its derivatives are valuable in chemical synthesis, particularly in catalysis and the construction of complex molecules. For example, the use of a methylphenyl sulfoximine directing group has been demonstrated to promote the one-pot double annulation of acrylic acids with alkynes under ruthenium catalysis, enabling the efficient fabrication of complex pyrido-fused-isoquinolinone skeletons (Majji Shankar et al., 2017). This highlights the role of sulfoximine and morpholine groups in facilitating challenging chemical transformations.

Materials Science

In materials science, morpholine-functionalized compounds have been employed to develop novel materials with specific properties. A study on a methyl morpholinium-functionalized poly(ether sulfone) copolymer revealed its potential as a novel anion exchange membrane for alkaline fuel cells, displaying high ionic conductivity and stability (S. Hahn et al., 2013). This indicates the utility of such compounds in creating advanced materials for energy applications.

Biological Studies

The structural motifs present in "Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfone" also find relevance in biological studies. For instance, compounds featuring morpholine and pyrimidine rings have been explored for their antimicrobial properties. Novel derivatives incorporating these structures have been synthesized and demonstrated efficacy against bacterial and fungal strains, indicating their potential as antimicrobial agents (J.J. Majithiya et al., 2022).

Mechanism of Action

A series of tetrasubstituted pyrimidine derivatives containing methyl phenyl sulfone structure were designed, synthesized and evaluated for antiproliferative activity against four human cancer cell lines . The compound 27g showed the best antiproliferative activity on MGC-803 cells, with IC 50 value of (2.98±0.13) μM, which is significantly better than that of the positive control 5-FU . Further studies on the anti-tumor mechanism showed that compound 27g significantly inhibited colony formation and migration of MGC-803 cells, blocked the cell cycle in GO/G1 phase, and induced apoptosis .

properties

IUPAC Name

4-[6-(methylsulfonylmethyl)-2-phenylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-23(20,21)12-14-11-15(19-7-9-22-10-8-19)18-16(17-14)13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWTWEBSSHJSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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